REACTION_CXSMILES
|
N#N.[CH:3](O)=[O:4].CC(OC(C)=O)=O.[NH2:13][CH:14]([C:20]#[N:21])[C:15]([O:17][CH2:18][CH3:19])=[O:16]>C1COCC1>[C:20]([CH:14]([NH:13][CH:3]=[O:4])[C:15]([O:17][CH2:18][CH3:19])=[O:16])#[N:21]
|
Name
|
mixed acid anhydride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
128 mg
|
Type
|
reactant
|
Smiles
|
NC(C(=O)OCC)C#N
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated at 50° C. for 15 hr
|
Duration
|
15 h
|
Type
|
TEMPERATURE
|
Details
|
to cool to ambient temperature
|
Type
|
CUSTOM
|
Details
|
After the cooling bath was removed
|
Type
|
TEMPERATURE
|
Details
|
the reaction was maintained at ambient temperature for additional 1 hr
|
Duration
|
1 h
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated
|
Type
|
CUSTOM
|
Details
|
purified by silica gel column chromatography (5:1 PE/EtOAc)
|
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C(C(=O)OCC)NC=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 110 mg | |
YIELD: PERCENTYIELD | 70% | |
YIELD: CALCULATEDPERCENTYIELD | 70.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |